molecular formula C20H26N2O3 B4679340 2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide

2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide

Cat. No.: B4679340
M. Wt: 342.4 g/mol
InChI Key: MHGZSXJSBUNYBU-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides It is characterized by the presence of an ethoxy group, a morpholine ring, and a naphthalene core

Properties

IUPAC Name

2-ethoxy-N-(3-morpholin-4-ylpropyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-2-25-18-9-8-16-6-3-4-7-17(16)19(18)20(23)21-10-5-11-22-12-14-24-15-13-22/h3-4,6-9H,2,5,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGZSXJSBUNYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including Friedel-Crafts acylation or alkylation.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an ethyl alcohol reacts with a suitable leaving group on the naphthalene ring.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a halogenated naphthalene derivative reacts with morpholine.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where the naphthalene derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydronaphthalene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives, depending on the reagents used.

Scientific Research Applications

2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound is investigated for its use in various industrial processes, including catalysis and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors, modulating their activity and leading to downstream biological effects.

    Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Interaction with DNA/RNA: It may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenol
  • 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide is unique due to its specific structural features, including the combination of an ethoxy group, a morpholine ring, and a naphthalene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide
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2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.